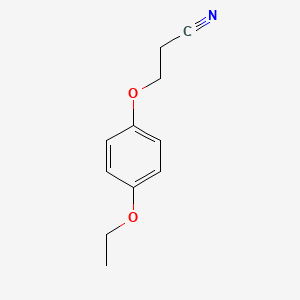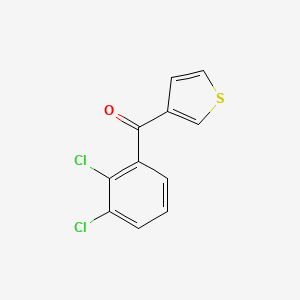
3-(2,3-Dichlorobenzoyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dichlorobenzoyl)thiophene is a chemical compound with the molecular formula C11H6Cl2OS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring structure with one sulfur atom . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol .Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, including 3-(2,3-Dichlorobenzoyl)thiophene, are prominent in various medicinal chemistry applications. They possess a broad spectrum of bioactivities, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Certain thiophene derivatives are key components in notable drugs like Cefoxitin, Cephalothin, Cephaloridine, Temocillin, tinoridine, tiaprofenic acid, tenoxicam, suproprofen, and Raltitrexed. The synthesis of thiophene derivatives is a focal point due to their diverse applications in drug synthesis and natural product synthesis, which is considered a significant challenge and opportunity in the field Xuan (2020).
Thiophenes in Structure-Activity Relationships
Thiophene derivatives play a crucial role in structure-activity relationship studies due to their various therapeutic properties. However, the relationship between molecular structure and activity is complex and cannot be generalized. The substitution of thiophene rings or their interchange with other aromatic systems does not consistently result in superior molecular structures, highlighting the nuanced and specific nature of thiophene's role in medicinal chemistry Drehsen & Engel (1983).
Thiophenes in Material Chemistry
Thiophenes, particularly halo-substituted alkylthiophenes, are valuable in material chemistry, especially in the field of organic semiconductors. Their unique optical and electronic properties make them suitable for applications in field effect transistors, solar cells, and light-emitting diodes. The synthesis and reactivity of these compounds are crucial for the development of complex thiophene-based molecular architectures for the next generation of materials in photonics and electronics Gendron & Vamvounis (2015).
Thiophenes in Environmental and Biodegradation Studies
Thiophenes, including condensed thiophenes like 3-(2,3-Dichlorobenzoyl)thiophene, are significant in environmental studies, especially concerning their occurrence, toxicity, and biodegradation in petroleum-contaminated environments. Research on the biodegradation pathways and metabolites of these compounds can provide insights into their environmental impact and ways to mitigate pollution Kropp & Fedorak (1998).
Future Directions
Thiophene and its derivatives have a wide range of applications in pharmaceuticals and material science . They are also used in the production of certain types of polymers, notably polythiophenes, which are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .
properties
IUPAC Name |
(2,3-dichlorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(10(9)13)11(14)7-4-5-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOCXAXBZJAJMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641854 |
Source


|
| Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorobenzoyl)thiophene | |
CAS RN |
898771-50-1 |
Source


|
| Record name | (2,3-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

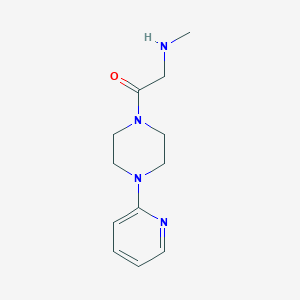

![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)
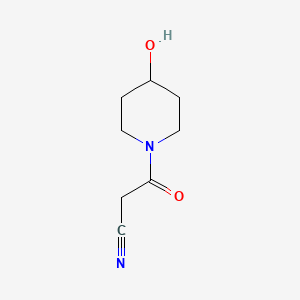
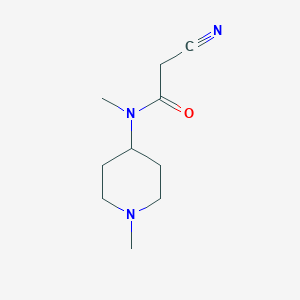
![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)
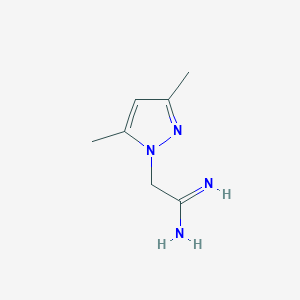
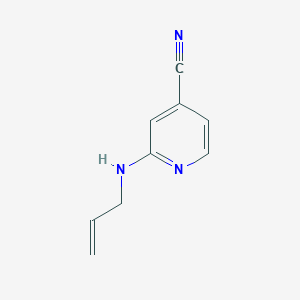
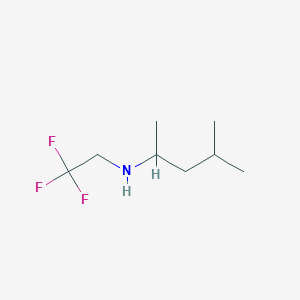
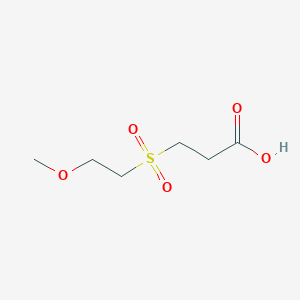
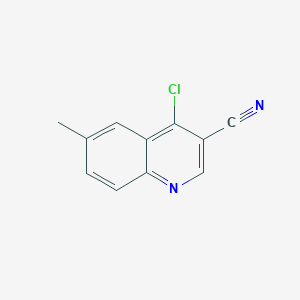

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)
